molecular formula C10H22N2 B3199264 4-Amino-1-(1-ethylpropyl)piperidine CAS No. 1016815-87-4

4-Amino-1-(1-ethylpropyl)piperidine

Cat. No. B3199264
CAS RN: 1016815-87-4
M. Wt: 170.3 g/mol
InChI Key: HUJXRKYMGBLFMK-UHFFFAOYSA-N
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Description

4-Amino-1-(1-ethylpropyl)piperidine , also known as ethyl 4-amino-1-piperidinecarboxylate , is a heterocyclic compound with the empirical formula C8H16N2O2 . It is commonly referred to as 1-Carbethoxy-4-aminopiperidine . The compound’s molecular weight is approximately 172.22 g/mol .


Synthesis Analysis

This compound has been utilized in the synthesis of quinolin-2(1H)-one derivatives . Further details on the synthetic pathways and reaction conditions would require a more in-depth literature review.


Molecular Structure Analysis

The molecular structure of 4-Amino-1-(1-ethylpropyl)piperidine consists of a piperidine ring with an amino group (NH2) at position 4 and an ethylpropyl (1-ethylpropyl) substituent attached to the nitrogen atom. The linear formula is C8H16N2O2 .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index of this compound at n20/D is approximately 1.483 .
  • Density : The density of the compound is 1.004 g/mL at 25°C .

Safety and Hazards

  • Flash Point : The flash point is approximately 45.6°C (closed cup) .

properties

IUPAC Name

1-pentan-3-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-10(4-2)12-7-5-9(11)6-8-12/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJXRKYMGBLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(1-ethylpropyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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